![molecular formula C7H6IN3 B1592889 3-Iodo-1H-indazol-7-amine CAS No. 1000340-82-8](/img/structure/B1592889.png)
3-Iodo-1H-indazol-7-amine
Overview
Description
3-Iodo-1H-indazol-7-amine is a chemical compound with the CAS Number: 1000340-82-8 . It has a molecular weight of 259.05 .
Synthesis Analysis
The synthesis of 1H-indazoles, including 3-Iodo-1H-indazol-7-amine, has been a subject of recent research . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Iodo-1H-indazol-7-amine consists of a 1H-indazole ring, which is a type of heterocyclic ring, with an iodine atom attached at the 3-position and an amine group at the 7-position .Physical And Chemical Properties Analysis
3-Iodo-1H-indazol-7-amine is a solid at room temperature . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
- Design and Synthesis : Researchers have designed and synthesized a series of indazole derivatives, including 3-Iodo-1H-indazol-7-amine, using a molecular hybridization strategy .
- Indazole compounds, including 3-Iodo-1H-indazol-7-amine, have demonstrated anti-inflammatory activity . Further studies are needed to explore their potential in treating inflammatory conditions.
- Indazole-containing compounds have been explored as antihypertensive agents . Although more research is needed, this area highlights the versatility of indazole derivatives.
- Compound 6o could serve as a scaffold for developing effective and low-toxic anticancer agents. Its selectivity for cancer cells and potential mechanisms make it an interesting candidate .
Antitumor Activity
Anti-Inflammatory Properties
Antihypertensive Potential
Anticancer Drug Development
Other Biological Activities
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 3-Iodo-1H-indazol-7-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .
Mode of Action
3-Iodo-1H-indazol-7-amine interacts with its target, the tyrosine kinase, by binding effectively with the hinge region of the enzyme . This interaction inhibits the activity of the tyrosine kinase, thereby disrupting the signal transduction cascades it regulates .
Biochemical Pathways
The inhibition of tyrosine kinase by 3-Iodo-1H-indazol-7-amine affects several biochemical pathways. Notably, it impacts the Bcl2 family members and the p53/MDM2 pathway . The Bcl2 family of proteins governs mitochondrial outer membrane permeabilization and can either promote or inhibit apoptosis. The p53/MDM2 pathway is crucial for cell cycle regulation and apoptosis .
Result of Action
The molecular and cellular effects of 3-Iodo-1H-indazol-7-amine’s action include the inhibition of cell proliferation and the induction of apoptosis . For instance, one study showed that a compound with a similar structure had a promising inhibitory effect against the K562 cell line, a human chronic myeloid leukemia cell line .
properties
IUPAC Name |
3-iodo-2H-indazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVMOBFPBGHIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646689 | |
Record name | 3-Iodo-2H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1H-indazol-7-amine | |
CAS RN |
1000340-82-8 | |
Record name | 3-Iodo-1H-indazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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